molecular formula C23H25NO6 B4898151 diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Katalognummer: B4898151
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: HBLQFJGTVNTQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring substituted with methyl groups at the 2- and 6-positions.
  • Ester groups: Diallyl esters at the 3,5-positions, which confer distinct physicochemical properties compared to diethyl or dimethyl analogs.
  • 4-position substituent: A 4-(methoxycarbonyl)phenyl group, introducing electron-withdrawing effects that modulate electronic distribution and receptor interactions.

1,4-DHPs are widely studied for their calcium channel antagonist activity, particularly in cardiovascular therapeutics. The diallyl ester variant, however, remains less explored compared to its diethyl or dimethyl counterparts, necessitating a comparative analysis with structurally related compounds .

Eigenschaften

IUPAC Name

bis(prop-2-enyl) 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-12-29-22(26)18-14(3)24-15(4)19(23(27)30-13-7-2)20(18)16-8-10-17(11-9-16)21(25)28-5/h6-11,20,24H,1-2,12-13H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLQFJGTVNTQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Ester Group Variations
Compound Name 3,5-Ester Groups 4-Position Substituent Key Properties/Activity References
Target compound Diallyl 4-(Methoxycarbonyl)phenyl Potential calcium antagonism; Allyl esters may enhance lipophilicity [6], [19]
Diethyl 4-[4-(methoxycarbonyl)phenyl]-... Diethyl 4-(Methoxycarbonyl)phenyl Higher metabolic stability due to ethyl esters; Moderate Ca²⁺ antagonism (IC₅₀ ~10⁻⁷–10⁻⁶ M) [6], [19]
Dimethyl 4-(3-hydroxyphenyl)-... Dimethyl 3-Hydroxyphenyl Increased solubility (polar -OH group); Reduced membrane permeability [18]
Dibenzyl 4-(4-chlorophenyl)-... Dibenzyl 4-Chlorophenyl Enhanced steric bulk; Chlorine substituent may improve receptor affinity [1]
  • Key Insight : Allyl esters (C₃H₅) balance lipophilicity and steric effects between smaller methyl/ethyl and bulkier benzyl groups. This may optimize tissue penetration while maintaining metabolic stability .
4-Position Substituent Comparisons
  • Chlorophenyl () : Electron-withdrawing Cl atom enhances dipole interactions but may reduce solubility.
  • Hydroxyphenyl () : Polar -OH group improves aqueous solubility but increases susceptibility to oxidative degradation .
  • 3-Nitrophenyl (e.g., Benidipine) : Strong electron-withdrawing nitro group enhances Ca²⁺ channel blocking potency (IC₅₀ ~10⁻⁸ M for nifedipine) but raises toxicity risks .

Pharmacological Activity

Calcium Channel Antagonism
  • The target compound’s 4-(methoxycarbonyl)phenyl group and allyl esters likely position it as a moderate-potency Ca²⁺ antagonist. Symmetrical diesters (e.g., diethyl or diisopropyl) generally exhibit optimal activity, while bulky esters (e.g., t-Bu) cause irreversible inhibition in guinea pig ileal smooth muscle assays .
  • Activity Ranking :
    Nifedipine (IC₅₀ = 1.43 × 10⁻⁸ M) > Diethyl analogs (IC₅₀ ~10⁻⁷ M) ≈ Target compound (predicted) > Dibenzyl analogs (IC₅₀ ~10⁻⁶ M) .
Metabolic Stability
  • Allyl esters may undergo faster hepatic hydrolysis via cytochrome P450 compared to diethyl esters, reducing plasma half-life .
  • highlights that 1,4-DHPs with hydrolyzable spacers (e.g., acyloxymethyl groups) are susceptible to Candida rugosa lipase, suggesting similar vulnerabilities for allyl esters .

Physicochemical Properties

Property Target Compound Diethyl Analog () Dimethyl 4-(3-hydroxyphenyl)-... ()
Molecular Weight ~437.5 g/mol† 407.4 g/mol 375.4 g/mol
LogP (Predicted) ~3.2 2.8 1.5
Aqueous Solubility Low Moderate High
Metabolic Stability Moderate High Low

†Calculated for C₂₄H₂₅NO₆ (diallyl ester).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, and how can purity be maximized?

  • The compound is synthesized via multi-step reactions, typically starting with Hantzsch dihydropyridine synthesis. Key steps include:

  • Condensation : Reacting substituted aldehydes (e.g., 4-methoxycarbonylbenzaldehyde) with β-keto esters (e.g., diallyl acetoacetate) and ammonium acetate under reflux in ethanol .
  • Solvent optimization : Polar aprotic solvents like DMF improve yield, while controlled temperatures (70–90°C) prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals (>98%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this dihydropyridine derivative?

  • 1H/13C NMR : Confirm the presence of the 1,4-dihydropyridine ring (distinct NH proton at δ 8.5–9.0 ppm) and ester groups (diallyl δ 4.2–4.5 ppm; methoxycarbonyl δ 3.8–4.0 ppm) .
  • IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve the planar 1,4-dihydropyridine core and substituent orientations (e.g., methoxycarbonylphenyl at C4) .

Q. How does the methoxycarbonylphenyl substituent influence the compound’s physicochemical properties?

  • The electron-withdrawing methoxycarbonyl group increases ring oxidation potential, stabilizing the dihydropyridine core against air oxidation .
  • It enhances lipophilicity (logP ~3.5), improving membrane permeability, as shown in analogs with similar substituents .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the diallyl ester groups?

  • Quantum chemical calculations (e.g., DFT) model transition states for ester hydrolysis or substitution. For example, Candida rugosa lipase (CRL) selectively cleaves acyloxymethyl esters under mild conditions (pH 7.0, 37°C) .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) identify optimal conditions (solvent, catalyst) for functionalizing the diallyl groups without destabilizing the dihydropyridine core .

Q. How can contradictory bioactivity data (e.g., calcium channel vs. kinase inhibition) be resolved for this compound?

  • Target-specific assays : Use patch-clamp electrophysiology (for calcium channels) and kinase profiling panels (e.g., Eurofins KinaseScan) to clarify selectivity .
  • Structure-activity relationship (SAR) studies : Compare analogs with varying C4 substituents (e.g., 4-chlorophenyl vs. methoxycarbonylphenyl) to isolate key pharmacophores .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors with temperature/pH control reduce racemization risks during esterification .
  • In situ monitoring : Raman spectroscopy tracks reaction progress and intermediate stability in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.